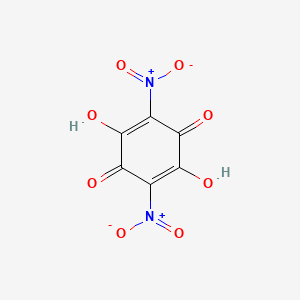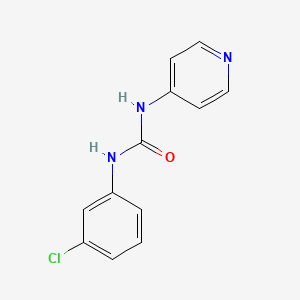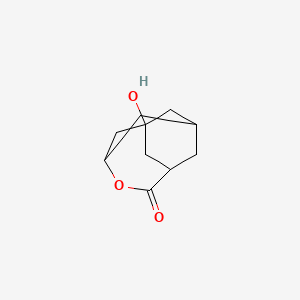
1-Hydroxy-4-oxahomoadamantan-5-one
Descripción general
Descripción
1-hydroxy-4-oxahomoadamantan-5-one is an epsilon-lactone. It derives from a 4-oxahomoadamantan-5-one.
Aplicaciones Científicas De Investigación
Microbial Oxidation in Biodegradation
Selifonov (1992) explored the microbial oxidation of adamantane derivatives by Pseudomonas putida. This study highlighted the biological Baeyer-Villiger and hydroxylation reactions, leading to the formation of 1-hydroxy-4-oxahomoadamantan-5-one among other products. The formation of these compounds varied with the initial concentration of adamantanone, indicating its potential in microbial degradation processes (Selifonov, 1992).
Rearrangement Reactions in Organic Chemistry
Faulkner and Mckervey (1971) discussed the rearrangement reactions of 4-oxahomoadamantan-5-one. They observed its conversion to different derivatives in various acidic environments. This study provides insight into the potential applications of 1-hydroxy-4-oxahomoadamantan-5-one in synthetic organic chemistry, particularly in π-route cyclizations (Faulkner & Mckervey, 1971).
Synthesis of Complex Molecules for Biological Testing
Baleeva et al. (2020) demonstrated the use of 4-oxahomoadamantan-5-one in synthesizing new bicyclo[3.3.1]nonane derivatives. These compounds, studied using NMR spectroscopy and XRD analysis, have potential applications in creating complex molecules for biological activity testing (Baleeva et al., 2020).
Criegee Rearrangement in Organic Synthesis
Krasutsky et al. (2001) investigated the Criegee rearrangement of 4-methylhomoadamantan-4-ol, leading to the formation of 4-oxahomoadamantane derivatives, including 1-hydroxy-4-oxahomoadamantan-5-one. This process involves double oxygen insertion, indicating the compound's role in organic synthesis (Krasutsky et al., 2001).
In Vivo Studies on Brain Tissue Regeneration
Mirzoian et al. (2013) studied the effects of 5-hydroxyadamantan-2-one on rat brain tissue after occlusion of the middle cerebral artery. They found significant regenerative processes in brain tissue, suggesting a potential therapeutic application in neurology (Mirzoian et al., 2013).
Propiedades
Nombre del producto |
1-Hydroxy-4-oxahomoadamantan-5-one |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one |
InChI |
InChI=1S/C10H14O3/c11-9-7-1-6-2-8(13-9)5-10(12,3-6)4-7/h6-8,12H,1-5H2 |
Clave InChI |
IYOCRSOAYQUGEF-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC(C2)(CC1C(=O)O3)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

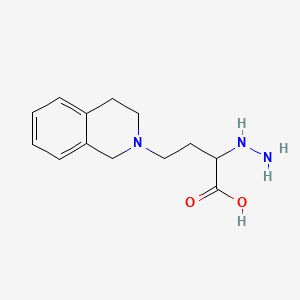
![1-[[(5R,6R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbonyl]amino]-3-(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)urea](/img/structure/B1230701.png)
![N1-butan-2-yl-N4-[2-(3,4-dimethoxyphenyl)ethyl]-N4-(thiophen-2-ylmethyl)benzene-1,4-disulfonamide](/img/structure/B1230703.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline](/img/structure/B1230704.png)
![2-[4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1230706.png)
![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-(1-phenylethylamino)ethyl] ester](/img/structure/B1230709.png)
![4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzoic acid [1-(carbamoylamino)-1-oxopropan-2-yl] ester](/img/structure/B1230710.png)
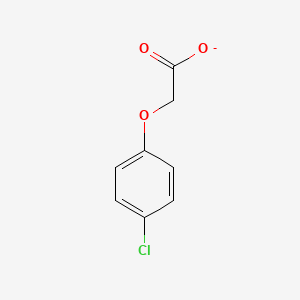
![ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1230715.png)
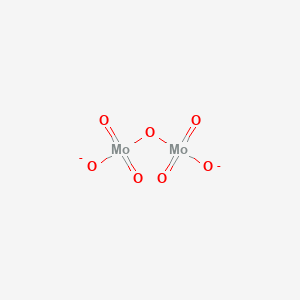
![2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1230722.png)
![2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid](/img/structure/B1230723.png)
